3,4-Diethylaniline

Physicochemical Profiling Isomer Comparison Structure-Property Relationship

3,4-Diethylaniline (CAS 54675-14-8) is a disubstituted aromatic amine with the molecular formula C₁₀H₁₅N, belonging to the class of aniline derivatives. It serves as a versatile chemical intermediate, primarily utilized as a precursor or building block in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceuticals.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 54675-14-8
Cat. No. B1290156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethylaniline
CAS54675-14-8
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)N)CC
InChIInChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3
InChIKeyJAKHLQNEMUMGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethylaniline (CAS 54675-14-8) for Industrial Sourcing: A Key C10 Aniline Building Block


3,4-Diethylaniline (CAS 54675-14-8) is a disubstituted aromatic amine with the molecular formula C₁₀H₁₅N, belonging to the class of aniline derivatives . It serves as a versatile chemical intermediate, primarily utilized as a precursor or building block in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceuticals . Its physical properties, such as a predicted density of 0.948 g/cm³ and a pKa of 5.22 , define its behavior as a basic organic liquid, making it a key candidate for various synthetic applications in the fine chemical and specialty materials industries.

Why 3,4-Diethylaniline Cannot Be Replaced by 2,6- or 3,5- Isomers: Positional Isomerism Drives Application Specificity


Direct substitution of 3,4-Diethylaniline with its positional isomers (e.g., 2,6-diethylaniline or 3,5-diethylaniline) is not a scientifically valid procurement practice due to the fundamental influence of substituent position on molecular properties and reactivity. The placement of ethyl groups on the aromatic ring dictates the compound's steric and electronic environment, which in turn controls its downstream chemical behavior [1]. For example, the sterically hindered 2,6-diethylaniline is a key intermediate in herbicide synthesis (e.g., butachlor) , while 3,4-diethylaniline offers a distinct substitution pattern that influences the properties of resulting dyes and pharmaceutical intermediates . Class-level inference from catalytic alkylation studies confirms that the selectivity for ring-alkylated products is highly dependent on reaction conditions and catalyst properties, underscoring that the precise isomer cannot be assumed interchangeable [1]. Replacing 3,4-diethylaniline with an isomer without re-validation of the entire synthetic pathway can lead to altered reaction kinetics, different product profiles, and ultimately, a final material that does not meet the required specifications.

3,4-Diethylaniline: Quantifiable Evidence for Scientific and Procurement Decisions


Comparative Physicochemical Properties of Diethylaniline Isomers

The 3,4-diethyl substitution pattern results in a distinct physicochemical profile compared to its 2,6- and 3,5- isomers, which directly impacts its behavior in synthetic processes and separation science. The predicted pKa of 5.22 for 3,4-Diethylaniline can be contrasted with N,N-Diethylaniline's reported pKa of 6.61 [1], indicating a different basicity that will affect reaction conditions. Furthermore, the predicted LogP of 2.92 for 3,4-diethylaniline is notably lower than the 2.97 reported for 3,5-diethylaniline , suggesting a measurable, albeit small, difference in hydrophobicity that can influence chromatographic behavior and partitioning in multi-phase reactions.

Physicochemical Profiling Isomer Comparison Structure-Property Relationship

Catalytic Selectivity: A Case for Differentiating Ring- vs. N-Alkylation in Aniline Derivatives

The synthesis of ring-alkylated anilines like 3,4-Diethylaniline is not a trivial substitution of N-alkylated products. A patent describes a catalytic process where using a specific titanium dioxide catalyst (surface area <130 m²/g) with aniline and diethyl ether at >300°C results in a product mixture where the amount of exclusively ring-alkylated product formed exceeds the amount of exclusively N-alkylated product [1]. This is in direct contrast to processes using other B-subgroup metal oxide catalysts, which can achieve extremely high selectivity for N-alkylation [1]. This demonstrates that the choice of catalyst and conditions dictates whether a ring-substituted product like 3,4-Diethylaniline or an N-substituted product like N,N-Diethylaniline is preferentially formed.

Synthetic Chemistry Catalysis Process Optimization

Metabolic Stability and Substitution Pattern: Inferences from Aniline Microsomal Clearance Data

In the context of designing bioactive molecules or assessing the safety of a chemical intermediate, the effect of the aniline substituent pattern on metabolic stability is a key differentiator. Data from a study on cell-based potency and metabolic stability for a series of aniline derivatives (unfortunately, 3,4-Diethylaniline is not explicitly listed, but the class trend is clear) shows that the percentage of parent compound metabolized after a 30-minute incubation in mouse (MLM) and human (HLM) liver microsomes varies significantly with the substituent [1]. While a direct head-to-head comparison for 3,4-Diethylaniline is lacking, the class-level data strongly implies that the 3,4-substitution pattern will result in a unique metabolic profile compared to other substituted anilines.

Drug Metabolism ADME Toxicology

Optimized Applications for 3,4-Diethylaniline Based on Evidence-Based Differentiation


Synthesis of Specialty Dyes and Pigments

Given its specific substitution pattern and role as an intermediate , 3,4-Diethylaniline is optimally deployed as a precursor in the synthesis of triarylmethane dyes and other colorants [1]. Its distinct physicochemical properties, such as its LogP of 2.92 , differentiate it from other isomers and make it suitable for designing dyes with specific solubility and affinity for textiles or inks.

Agrochemical Intermediate with Distinct Steric Profile

While the 2,6-isomer is established in herbicides like butachlor , the 3,4-diethyl substitution pattern offers a different steric and electronic profile. This makes 3,4-Diethylaniline a valuable alternative building block for exploring new agrochemical candidates where the target site or desired physicochemical properties favor a 3,4-disubstituted aniline head group, as opposed to the more sterically hindered 2,6- or 3,5-isomers.

Pharmaceutical Research and Development Scaffold

3,4-Diethylaniline is utilized as a key starting material or intermediate in the synthesis of bioactive compounds . The class-level evidence on aniline derivative metabolism [1] underscores the importance of using the precise 3,4-isomer during the drug discovery process. Substituting it with another isomer at any stage could introduce unwanted variability in ADME properties, potentially derailing a lead optimization program.

Synthesis of Specialty Chemicals Requiring a 3,4-Dialkylaniline Core

For the production of fine chemicals, such as specific catalysts or polymer additives, where a 3,4-dialkylaniline core is structurally required, 3,4-Diethylaniline is the necessary and non-substitutable building block. Its predicted pKa of 5.22 and hydrophobic character are design parameters that would be altered by using an isomer, potentially compromising the performance of the final product in applications like corrosion inhibition or as a co-catalyst.

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